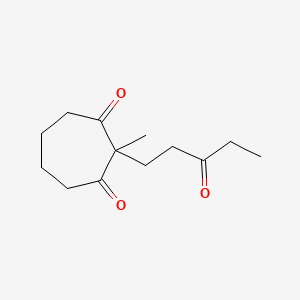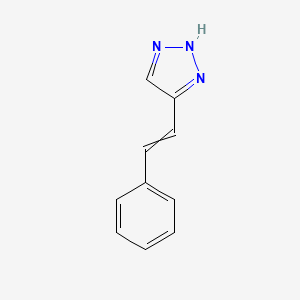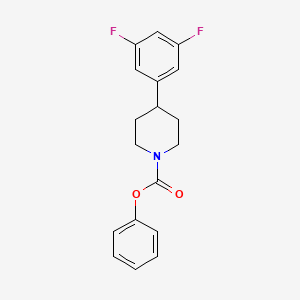
2,3-Diethenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes two ethenyl groups attached to the indole ring, which may influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Diethenyl-1H-indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2,3-Diethenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups may yield epoxides, while reduction of the indole ring may produce dihydroindole derivatives .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases such as cancer and viral infections.
Industry: Utilizing its chemical properties in the development of new materials and industrial processes.
作用機序
The mechanism of action of 2,3-Diethenyl-1H-indole involves its interaction with molecular targets and pathways within biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The ethenyl groups may enhance its binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
2,3-Dihydroindole: A reduced form of indole with hydrogenated ethenyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and acetic acid side chain.
Uniqueness
2,3-Diethenyl-1H-indole is unique due to the presence of ethenyl groups at the 2 and 3 positions of the indole ring. These groups can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
特性
CAS番号 |
874116-51-5 |
|---|---|
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC名 |
2,3-bis(ethenyl)-1H-indole |
InChI |
InChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2 |
InChIキー |
BHYZBQXMTGCESK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(NC2=CC=CC=C21)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)

![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)

![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)


